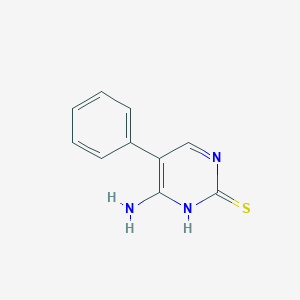
4-amino-5-phenyl-1H-pyrimidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-5-phenyl-1H-pyrimidine-2-thione is a heterocyclic compound that contains a pyrimidine ring with an amino group at the 4-position, a phenyl group at the 5-position, and a thione group at the 2-position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-phenyl-1H-pyrimidine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chalcones with thiourea in the presence of a base such as sodium hydroxide. The chalcones are obtained through Claisen-Schmidt condensation of acetophenone with benzaldehyde derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-5-phenyl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can react with carboxylic anhydrides to form amide and imide derivatives.
Cyclization Reactions: It can undergo cyclization with diketones to form imine derivatives.
Common Reagents and Conditions
Thiourea: Used in the initial synthesis of the compound.
Carboxylic Anhydrides: Used in condensation reactions to form derivatives.
Diketones: Used in cyclization reactions.
Major Products Formed
Amide and Imide Derivatives: Formed from reactions with carboxylic anhydrides.
Imines: Formed from reactions with diketones.
Wissenschaftliche Forschungsanwendungen
4-amino-5-phenyl-1H-pyrimidine-2-thione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and anticancer activities.
Biological Studies: The compound’s derivatives are studied for their antioxidant properties.
Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.
Wirkmechanismus
The exact mechanism of action of 4-amino-5-phenyl-1H-pyrimidine-2-thione is not well-documented. its biological activities are likely due to its ability to interact with various molecular targets and pathways. For example, its anti-inflammatory effects may involve the inhibition of inflammatory mediators such as prostaglandins and cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-ethoxyphenyl substituted pyrimidine-2(1H)-thione: Known for its antioxidant activity.
1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-thione: Undergoes similar condensation reactions with carboxylic anhydrides.
Uniqueness
4-amino-5-phenyl-1H-pyrimidine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine-2-thione derivatives.
Eigenschaften
Molekularformel |
C10H9N3S |
|---|---|
Molekulargewicht |
203.27 g/mol |
IUPAC-Name |
6-amino-5-phenyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C10H9N3S/c11-9-8(6-12-10(14)13-9)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) |
InChI-Schlüssel |
CKRFMKOZGYFGBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(NC(=S)N=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


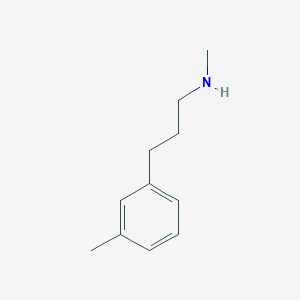

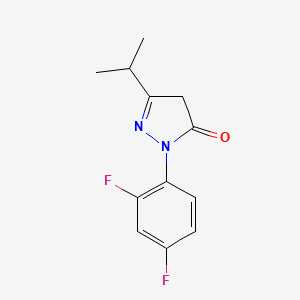
![6-bromo-2-(prop-2-yn-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12116863.png)
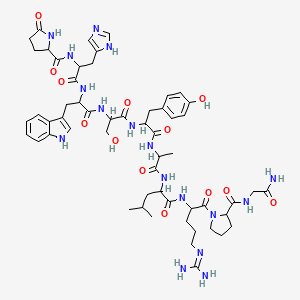
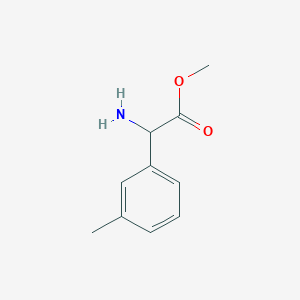
![(2E)-2-[(3,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12116878.png)
![3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-](/img/structure/B12116879.png)


![5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl-](/img/structure/B12116900.png)



